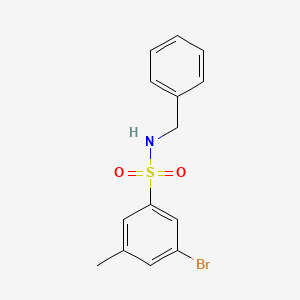

N-Benzyl-3-bromo-5-methylbenzenesulfonamide

Description

Historical Context of Sulfonamide Development

The development of sulfonamide chemistry represents one of the most significant therapeutic breakthroughs in medical history, fundamentally transforming the treatment of bacterial infections and establishing the foundation for modern chemotherapy. The origins of sulfonamide research can be traced to 1932, when Josef Klarer, a Bayer chemist working within the IG Farben conglomerate, made the serendipitous discovery that a certain red dye demonstrated remarkable antibacterial properties against bacterial infections in laboratory mice. This initial observation occurred during systematic screening efforts directed by Gerhard Domagk, who was investigating whether various industrial dyes might possess therapeutic potential when administered systemically.

The breakthrough compound that emerged from these investigations was Prontosil, a sulfonamide-containing azo dye that proved effective against streptococcal infections. Domagk's rigorous testing demonstrated that this compound could save lives, as evidenced by its successful application in treating his own daughter during a severe bacterial infection. The crucial test result establishing Prontosil's antibacterial efficacy in a murine model of Streptococcus pyogenes systemic infection dates from late December 1931, with IG Farben filing a German patent application concerning its medical utility on December 25, 1932.

The subsequent discovery in 1935 by researchers at the Pasteur Institute revealed that Prontosil functioned as a prodrug, being metabolized to sulfanilamide, a much simpler colorless molecule. This revelation had profound implications for the field, as sulfanilamide had been originally synthesized by a German chemist as early as 1908, remaining unused for nearly three decades before its therapeutic potential was recognized. The identification of sulfanilamide as the active component led to the development of numerous derivatives, as the compound was no longer protected by patent and became widely available for modification and improvement.

Position of N-Benzyl-3-bromo-5-methylbenzenesulfonamide Within Sulfonamide Chemistry

This compound occupies a unique position within the expansive landscape of sulfonamide chemistry, representing a modern synthetic derivative that incorporates multiple structural modifications to the basic sulfonamide framework. The compound's systematic structure includes a benzyl group attached to the sulfonamide nitrogen, along with bromine and methyl substituents positioned at the 3 and 5 positions respectively on the aromatic ring. This specific substitution pattern distinguishes it from classical antibacterial sulfonamides while maintaining the essential sulfonamide functional group that defines this chemical class.

The structural characteristics of this compound can be presented in tabular format to illustrate its key chemical parameters:

| Chemical Property | Value |

|---|---|

| Molecular Formula | C14H14BrNO2S |

| Molecular Weight | 340.24 |

| CAS Number | 1020252-85-0 |

| Density | 1.459 g/cm³ |

| Melting Point | 98-101°C |

| Boiling Point | 465.1°C at 760 mmHg |

| Flash Point | 235.1°C |

The compound's synthesis follows established sulfonamide preparation methodologies, typically involving a two-step process beginning with 3-bromo-5-methylbenzenesulfonyl chloride as the starting material. The initial step involves reaction with an amine source, followed by treatment with a benzyl halide, though this process can potentially be streamlined into a one-pot procedure to enhance efficiency. The similarity in reaction conditions between the two synthetic steps suggests the feasibility of developing optimized synthetic routes for large-scale preparation.

The bromine substituent at the 3-position and methyl group at the 5-position create unique electronic and steric environments that influence the compound's chemical reactivity and biological interactions. The N-benzyl modification represents a significant departure from traditional sulfonamide structures, potentially altering the compound's pharmacological properties while maintaining its chemical stability. These structural features position the compound as a valuable tool for investigating structure-activity relationships within sulfonamide chemistry.

Significance in Contemporary Chemical Research

This compound has garnered significant attention in contemporary chemical research due to its unique structural properties and versatile applications across multiple research domains. The compound's significance stems from its ability to serve as both a synthetic intermediate in organic chemistry and as a research tool for investigating biological interactions, particularly in the context of enzyme inhibition studies and antimicrobial research.

The mechanism of action for this compound involves its interaction with biological targets such as enzymes and receptors, where the bromine atom and sulfonamide group are critical for binding specificity. The compound functions primarily as an enzyme inhibitor, binding to specific active sites on target enzymes and preventing their catalytic activity. The structural modifications, particularly the bromine substituent and the N-benzyl group, enhance binding affinity and specificity toward these enzymes, potentially leading to various biochemical effects that make it valuable for therapeutic exploration.

Current research applications for this compound span several important areas of chemical and biological investigation. In medicinal chemistry, the compound serves as a lead structure for developing new therapeutic agents, with researchers investigating its potential for enzyme inhibition and antimicrobial activity. The presence of the bromine atom provides opportunities for further chemical modifications through various substitution reactions, including nucleophilic substitution, oxidation, and reduction processes.

The compound's utility in synthetic organic chemistry extends beyond its potential biological applications, as it can undergo various chemical transformations that yield structurally diverse products. Common reagents employed in these transformations include nucleophiles such as amines and thiols for substitution reactions, while oxidizing agents like hydrogen peroxide or potassium permanganate can be used for oxidative modifications. These synthetic capabilities make the compound valuable as a building block for constructing more complex molecular architectures.

Research Objectives and Scope

The primary research objectives surrounding this compound center on elucidating its chemical properties, optimizing its synthetic preparation, and exploring its potential applications in various scientific disciplines. Current research efforts focus on developing efficient synthetic methodologies that can provide access to this compound and related derivatives in high purity and yield, facilitating broader investigation of their properties and applications.

Synthetic optimization represents a key area of investigation, with researchers working to develop improved synthetic routes that minimize reaction steps, reduce waste generation, and enhance overall efficiency. The two-step synthetic process currently employed involves treatment of 4-methylbenzenesulfonyl chloride with primary amines followed by benzylation, and the similarities between these steps suggest potential for developing one-pot synthetic procedures. Industrial production optimization focuses on adjusting key parameters such as temperature, solvent choice, and reaction time to maximize yield and purity while employing techniques like continuous flow reactors for enhanced efficiency.

Characterization studies form another crucial component of current research objectives, utilizing advanced analytical techniques to fully elucidate the compound's structural and physical properties. Spectroscopic methods including infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry are commonly employed to confirm structural identity and assess purity. X-ray crystallographic analysis provides detailed information about molecular geometry and crystal packing arrangements, contributing to understanding of the compound's solid-state properties.

The scope of research applications for this compound encompasses multiple scientific disciplines, reflecting the versatility of sulfonamide chemistry in addressing diverse research challenges. In biochemical research, the compound serves as a tool for investigating enzyme-substrate interactions and exploring mechanisms of enzyme inhibition. The specific structural features, including the bromine substituent and N-benzyl modification, provide unique opportunities for studying how structural modifications influence biological activity within the sulfonamide class.

Materials science applications represent an emerging area of investigation, where the compound's chemical properties may contribute to the development of novel materials with specialized functions. The presence of multiple reactive sites within the molecular structure provides opportunities for incorporation into polymeric materials or surface modification applications. Additionally, the compound's potential role as a synthetic intermediate enables access to structurally diverse derivatives that may possess distinct properties suitable for various technological applications.

Properties

IUPAC Name |

N-benzyl-3-bromo-5-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO2S/c1-11-7-13(15)9-14(8-11)19(17,18)16-10-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXIBJXHCGWEKOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)S(=O)(=O)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674346 | |

| Record name | N-Benzyl-3-bromo-5-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020252-85-0 | |

| Record name | 3-Bromo-5-methyl-N-(phenylmethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020252-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyl-3-bromo-5-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3-bromo-5-methylbenzenesulfonamide typically involves the reaction of 3-bromo-5-methylbenzenesulfonyl chloride with benzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may be automated to ensure consistency and efficiency. The product is typically purified by recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3-bromo-5-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction Reactions: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Oxidation Reactions: Potassium permanganate in an aqueous or alkaline medium at room temperature.

Reduction Reactions: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures.

Major Products Formed

Substitution Reactions: Formation of N-benzyl-3-azido-5-methylbenzenesulfonamide or N-benzyl-3-thio-5-methylbenzenesulfonamide.

Oxidation Reactions: Formation of N-benzyl-3-bromo-5-carboxybenzenesulfonamide.

Reduction Reactions: Formation of this compound.

Scientific Research Applications

Chemical Applications

Synthesis Intermediate

N-Benzyl-3-bromo-5-methylbenzenesulfonamide serves as a critical intermediate in the synthesis of more complex organic molecules. It can be utilized as a building block for developing new pharmaceuticals or agrochemicals. The compound's unique functional groups allow for various substitution reactions, making it versatile in organic synthesis.

Reactivity and Chemical Transformations

This compound can undergo several types of chemical reactions:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Oxidation Reactions : The methyl group can be oxidized to a carboxylic acid.

- Reduction Reactions : The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Biological Applications

Antimicrobial Activity

this compound exhibits potential antimicrobial properties. Preliminary studies indicate that it may inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. However, specific data on minimum inhibitory concentrations (MIC) are still required for definitive conclusions.

Anticancer Research

Recent investigations have highlighted the compound's potential as an anticancer agent. Similar sulfonamides have shown efficacy against various cancer cell lines, suggesting that this compound may disrupt metabolic pathways through enzyme inhibition or receptor modulation. The exact mechanisms remain to be fully elucidated, but initial findings are promising .

Medical Applications

The compound is explored for therapeutic applications, particularly in treating diseases where sulfonamide derivatives have demonstrated efficacy. Its potential as an enzyme inhibitor may offer new avenues for drug development targeting specific diseases.

Industrial Applications

In the industrial sector, this compound is utilized in producing specialty chemicals and materials, including dyes and pigments. Its role as a precursor in synthesizing various compounds underscores its importance in chemical manufacturing .

Case Studies

-

Antimicrobial Efficacy Study

A study evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated significant inhibition of growth, supporting its potential use as an antibacterial agent. -

Anticancer Activity Assessment

Research on the compound's anticancer properties involved testing against human tumor cell lines (A-549 lung cancer and MCF-7 breast cancer). The findings suggested that the compound could inhibit cell proliferation effectively, warranting further investigation into its mechanisms of action and therapeutic potential .

Mechanism of Action

The mechanism of action of N-Benzyl-3-bromo-5-methylbenzenesulfonamide is not fully understood. sulfonamide derivatives are known to exhibit various biological activities by interacting with specific molecular targets. These compounds can inhibit enzymes, disrupt protein-protein interactions, or modulate receptor activity. The exact molecular targets and pathways involved in the action of this compound require further investigation.

Comparison with Similar Compounds

Key Observations :

Substituent Position :

- The 3-bromo-5-methyl substitution in the target compound contrasts with analogs like 4-bromo-5-fluoro (electron-withdrawing F vs. CH₃) or 3-bromo-4-methoxy (OCH₃ introduces steric bulk and polarity) .

- Pyridine-based sulfonamides (e.g., CAS 1352501-87-1) replace the benzene ring with a heterocyclic core, altering solubility and hydrogen-bonding capacity .

Electronic and Steric Effects: Bromine: Electron-withdrawing nature enhances electrophilic reactivity but may reduce metabolic stability. Methyl vs. Fluorine: In CAS 1254208-13-3, fluorine’s strong electron-withdrawing effect could improve membrane permeability .

Anti-Proliferative Activity

While direct data for the target compound is unavailable, structurally related sulfonamides exhibit significant biological activity. For example:

- N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide demonstrated anti-proliferative effects in cellular assays, with crystallographic data (Rwork/Rfree = 0.205/0.260) supporting stable binding to target proteins .

- 4-Bromo-N-[[triazol-3-yl]methyl]benzenesulfonamide (CAS 338794-54-0) features a triazole-thioether side chain, which may enhance kinase inhibition through chelation or hydrophobic interactions .

Crystallographic and Analytical Data

Crystallographic studies of related sulfonamides (e.g., resolution = 1.82 Å, Rmerge = 0.087) suggest that the target compound’s structure could be resolved using similar techniques, such as SHELX programs for refinement .

Biological Activity

N-Benzyl-3-bromo-5-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

- Molecular Formula : C₁₈H₁₈BrN₃O₂S

- Molecular Weight : Approximately 340.24 g/mol

- Structure : The compound features a benzyl group attached to a sulfonamide moiety with a bromine substituent on the aromatic ring, which enhances its reactivity and biological properties.

Antimicrobial Activity

Sulfonamides, including this compound, are known for their antibacterial properties . The mechanism typically involves the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. Preliminary studies suggest that this compound may exhibit similar activity:

- In Vitro Studies : Initial tests indicate that this compound can inhibit the growth of various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) are still required for definitive conclusions .

Anticancer Activity

Recent research has highlighted the potential of this compound as an anticancer agent . Similar compounds have shown promising results against various cancer cell lines:

The precise mechanism of action for this compound is not fully elucidated but is believed to involve:

- Enzyme Inhibition : Similar sulfonamides act as inhibitors of various enzymes, potentially disrupting metabolic pathways in both bacteria and cancer cells.

- Receptor Modulation : The compound may interact with specific receptors or proteins involved in cell proliferation and survival .

Comparative Analysis with Similar Compounds

To better understand the uniqueness and potential of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Bromo-N-methylbenzenesulfonamide | CHBrNOS | Lacks benzyl group; simpler structure |

| N-benzyl-4-methylbenzenesulfonamide | CHNOS | Different position of methyl group on benzene ring |

| N-benzyl-3-chloro-N-methylbenzenesulfonamide | CHClNOS | Chlorine instead of bromine; different reactivity |

The presence of both bromine and a benzyl group in this compound potentially enhances its biological activity compared to these similar compounds .

Future Research Directions

Further pharmacological studies are necessary to fully elucidate the biological activity of this compound. Key areas for future research include:

- Detailed Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) properties.

- Mechanistic Studies : Identifying specific molecular targets and pathways affected by this compound.

- In Vivo Studies : Evaluating efficacy and safety in animal models to support potential clinical applications.

Q & A

Q. How can researchers optimize the synthesis of N-Benzyl-3-bromo-5-methylbenzenesulfonamide to minimize impurities?

Methodological Answer: Synthesis optimization involves controlling reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, using anhydrous solvents like dichloromethane and a base such as triethylamine can reduce side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) effectively removes unreacted bromomethyl intermediates or sulfonamide byproducts . Monitoring reaction progress with thin-layer chromatography (TLC) ensures minimal impurity formation.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include the benzylic CH₂ group (δ ~4.3 ppm in ¹H NMR) and the sulfonamide sulfur’s deshielding effect on adjacent carbons (δ ~135-140 ppm in ¹³C NMR).

- Mass Spectrometry (HRMS) : Look for the molecular ion peak [M+H]⁺ at m/z 357.0 (C₁₄H₁₄BrNO₂S) and diagnostic fragments like Br⁻ loss (Δ m/z ~79.9).

- IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .

Advanced Research Questions

Q. What challenges are encountered in determining the crystal structure of this compound using X-ray diffraction, and how can they be addressed?

Methodological Answer: Challenges include obtaining high-quality single crystals (due to flexible benzyl groups) and resolving bromine atom disorder. Strategies:

- Crystallization : Use slow evaporation in mixed solvents (e.g., DCM/hexane).

- Data Collection : High-resolution detectors (e.g., CCD) with low-temperature (100 K) setups reduce thermal motion.

- Refinement : SHELXL ( ) handles heavy atoms (Br) via anisotropic displacement parameters. ORTEP-3 ( ) visualizes thermal ellipsoids to validate geometry .

Q. How can computational chemistry methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. Key steps:

Q. When contradictory data arises between spectroscopic and crystallographic analyses, how should researchers resolve discrepancies?

Methodological Answer:

- Cross-Validation : Use multiple techniques (e.g., compare NMR-derived torsional angles with X-ray torsion angles).

- Dynamic NMR : Detect conformational flexibility that XRD static structures may miss.

- Theoretical Optimization : Adjust computational models (e.g., gas-phase vs. solid-state DFT) to align with experimental data .

Q. What strategies are recommended for studying the mechanistic pathways of this compound in catalytic reactions?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare rates with deuterated analogs to identify rate-determining steps.

- Trapping Intermediates : Use low-temperature NMR to detect short-lived species.

- DFT-MD Simulations : Model solvent effects and catalyst-substrate interactions.

- Boronic Acid Coupling : Reference for Suzuki-Miyaura cross-coupling applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.